N4-Ethyl-6-methoxypyridine-3,4-diamine
Overview
Scientific Research Applications
Chemical Synthesis and Methodology
- N4-Ethyl-6-methoxypyridine-3,4-diamine is utilized in the synthesis of complex chemical structures. For instance, it's involved in the synthesis of DNA bis-intercalating agents, which are important in the study of DNA interactions and potential therapeutic applications (Moloney, Kelly, & Mack, 2001). Additionally, this compound plays a role in the synthesis of Lycopodium alkaloids, highlighting its significance in organic chemistry and medicinal chemistry research (Bisai & Sarpong, 2010).
Environmental Studies
- In environmental research, derivatives of this compound, like atrazine, have been studied for their interaction with soil components and water systems. This research is crucial for understanding the environmental impact of such compounds and their behavior in natural ecosystems (Dousset et al., 2004).
Material Science and Engineering
- This compound derivatives are also significant in material science. They have been used in the development of new materials with specific optical and electronic properties, such as in the creation of luminescent compounds and liquid crystal materials (Ahipa et al., 2014).
Theoretical and Computational Studies
- Theoretical and computational studies involving this compound derivatives provide insights into their chemical properties. These studies are essential for predicting behavior and designing new compounds with desired characteristics (Komasa & Szafran, 2004).
Pharmaceutical Research
- In pharmaceutical research, this compound and its analogs have been explored for potential therapeutic applications. This includes the synthesis of novel compounds with potential anti-cancer properties (Goodgame, Page, & Williams, 1988).
Properties
IUPAC Name |
4-N-ethyl-6-methoxypyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-10-7-4-8(12-2)11-5-6(7)9/h4-5H,3,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWFLJHFUOKBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582729 | |
Record name | N~4~-Ethyl-6-methoxypyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925213-64-5 | |
Record name | N~4~-Ethyl-6-methoxypyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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